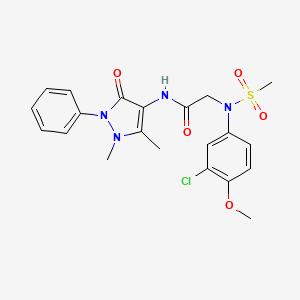![molecular formula C12H11N3O3S B5209489 1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMT-1 and is a derivative of benzodioxole, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of BMT-1 is not fully understood. However, it is believed that BMT-1 exerts its antifungal and antibacterial effects by inhibiting the synthesis of ergosterol, which is an essential component of fungal and bacterial cell membranes. In addition, BMT-1 has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
BMT-1 has been shown to have biochemical and physiological effects in various studies. In one study, BMT-1 was found to inhibit the growth of Candida albicans, which is a fungal pathogen that can cause infections in humans. In another study, BMT-1 was found to induce apoptosis in cancer cells. BMT-1 has also been shown to have low toxicity in mammalian cells.
Advantages and Limitations for Lab Experiments
One advantage of using BMT-1 in lab experiments is that it has been shown to have low toxicity in mammalian cells. This makes it a safer compound to work with compared to other compounds that may have toxic effects. However, one limitation of using BMT-1 in lab experiments is that it has a low yield from the synthesis method. This can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
For the study of BMT-1 include further investigation of its potential use as an anti-cancer agent and fungicide, as well as understanding its mechanism of action and identifying other potential applications.
Synthesis Methods
The synthesis of BMT-1 involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) and is followed by purification using column chromatography. The yield of BMT-1 obtained from this synthesis method is around 50%.
Scientific Research Applications
BMT-1 has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BMT-1 has been shown to have antifungal and antibacterial properties. It has also been studied for its potential use as an anti-cancer agent. In agriculture, BMT-1 has been studied for its potential use as a fungicide. In material science, BMT-1 has been studied for its potential use as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-15-6-13-14-12(15)19-5-9(16)8-2-3-10-11(4-8)18-7-17-10/h2-4,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVFQCRKXZXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)


![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)
![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)
![4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)

![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)